Glucoraphanin

Catalog No.
S614791
CAS No.
21414-41-5
M.F
C12H23NO10S3
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucoraphanin

CAS Number

21414-41-5

Product Name

Glucoraphanin

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate

Molecular Formula

C12H23NO10S3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)

InChI Key

GMMLNKINDDUDCF-UHFFFAOYSA-N

SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Synonyms

beta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate), glucoraphanin

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Potential for Cancer Prevention:

  • Studies suggest that sulforaphane, derived from glucoraphanin, may possess anti-cancer properties. It can induce phase II detoxification enzymes and antioxidant pathways, potentially protecting cells from DNA damage and inhibiting cancer cell proliferation [].
  • Research in animal models has shown promising results, with sulforaphane demonstrating potential in preventing the development and progression of various cancers, including prostate, breast, and colon cancer []. However, further clinical trials are needed to confirm these findings in humans.

Anti-inflammatory Effects:

  • Glucoraphanin and its metabolite sulforaphane exhibit anti-inflammatory properties. They may help regulate inflammatory pathways by modulating the activity of specific signaling molecules [].
  • Studies suggest potential benefits in reducing chronic inflammatory conditions like arthritis, inflammatory bowel disease, and asthma. However, more research is required to fully understand the mechanisms and potential clinical applications.

Neuroprotective Potential:

  • Emerging research explores the potential neuroprotective effects of glucoraphanin and sulforaphane. They may help protect against neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in the brain [].
  • Studies in animal models and early clinical trials have shown promising results, but further investigation is necessary to establish their efficacy and safety in humans [].

Other Areas of Research:

  • Glucoraphanin is also being investigated for its potential benefits in other areas, including:
    • Cardiovascular health: Studies suggest it may improve blood pressure and cholesterol levels [].
    • Diabetes: Research indicates potential benefits in regulating blood sugar levels [].
    • Antimicrobial activity: Sulforaphane may exhibit antibacterial and antifungal properties [].

Glucoraphanin is a naturally occurring compound classified as a glucosinolate, primarily found in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. It is notable for its role as a precursor to sulforaphane, a compound with significant biological activity, particularly in cancer research. The chemical structure of glucoraphanin is characterized by the formula C12H23NO10S3C_{12}H_{23}N_{O_{10}}S_{3}, which includes a glucosinolate moiety attached to an alkyl chain derived from methionine .

  • Nrf2 Activation: Sulforaphane can activate a cellular pathway involving a protein called Nrf2. Nrf2 helps regulate the expression of genes involved in detoxification, antioxidant defense, and inflammation.
  • Induction of Phase II Detoxification Enzymes: Activation of Nrf2 by sulforaphane leads to the production of enzymes that help eliminate harmful toxins from the body.
  • Antioxidant Activity: Sulforaphane exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals.

The primary reaction involving glucoraphanin occurs when it is hydrolyzed by the enzyme myrosinase, leading to the formation of sulforaphane. This conversion can be influenced by various factors, including pH and temperature. For instance, higher pH levels (5–7) favor sulforaphane production, while lower pH levels promote the formation of sulforaphane nitrile, which lacks the desired anticarcinogenic properties . The hydrolysis reaction can also be enhanced through exogenous methods, where glucoraphanin and myrosinase are separately extracted and then combined under controlled conditions to maximize sulforaphane yield .

Glucoraphanin exhibits several biological activities primarily through its conversion to sulforaphane. Sulforaphane is known for its potent antioxidant properties and its ability to induce phase II detoxification enzymes, which help in the metabolism and elimination of carcinogenic compounds. Studies have indicated that glucoraphanin may also increase intracellular levels of hydrogen sulfide, promoting osteogenic differentiation in human mesenchymal stromal cells . Furthermore, observational studies suggest that regular consumption of glucoraphanin-rich vegetables may be linked to reduced cancer risk .

Glucoraphanin can be synthesized through enzymatic and chemical methods. The natural biosynthesis in plants involves the elongation of methionine to form dihomomethionine, which is then converted into glucoraphanin via specific enzymatic pathways involving flavin monooxygenases. This process produces the chiral sulfinyl group characteristic of glucoraphanin . In laboratory settings, glucoraphanin can also be synthesized through

Glucoraphanin has garnered attention for its potential applications in health and nutrition. It is being investigated for its role in cancer prevention and treatment due to its bioactive properties. Clinical trials are exploring its efficacy in various conditions, including advanced pancreatic cancer . Moreover, it is used as a dietary supplement and functional food ingredient aimed at enhancing health outcomes related to oxidative stress and inflammation.

Research on glucoraphanin's interactions with other compounds has revealed insights into its metabolic pathways. For example, the presence of epithiospecifier protein can hinder the conversion of glucoraphanin to sulforaphane, leading to the formation of less desirable products such as sulforaphane nitrile . Additionally, studies have examined how dietary factors and other phytochemicals influence the bioavailability and effectiveness of glucoraphanin when consumed.

Glucoraphanin shares structural similarities with other glucosinolates found in cruciferous vegetables. Here are some comparable compounds:

Compound NameDescriptionUnique Features
SinigrinFound in black mustard; hydrolyzes to allyl isothiocyanate.Known for its pungent flavor and antimicrobial properties.
ProgoitrinPresent in cabbage; converts to goitrin upon hydrolysis.Associated with goiter formation due to iodine uptake interference.
GlucobrassicinFound in broccoli; hydrolyzes to indole-3-carbinol.Indole-3-carbinol has been studied for its potential anticancer effects.

Glucoraphanin is unique due to its specific conversion pathway to sulforaphane, which has been extensively researched for its health benefits related to cancer prevention and detoxification processes . Its prevalence in certain broccoli cultivars further distinguishes it from other glucosinolates that may not exhibit the same level of biological activity or health benefits.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

437.04840945 g/mol

Monoisotopic Mass

437.04840945 g/mol

Heavy Atom Count

26

Other CAS

1432982-77-8

Wikipedia

Glucoraphanin

Dates

Modify: 2023-08-15

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